molecular formula C18H18N2O2 B327273 4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether

4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether

Cat. No.: B327273
M. Wt: 294.3 g/mol
InChI Key: ZPDSCMQRJLPXDN-UHFFFAOYSA-N
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Description

4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether is a heterocyclic compound belonging to the pyrazoline family Pyrazolines are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether can be synthesized through the condensation of chalcones with hydrazine hydrate. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.

Major Products:

    Oxidation: Pyrazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrazoline derivatives with different functional groups.

Scientific Research Applications

4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C18H18N2O2/c1-13(21)20-18(15-8-10-16(22-2)11-9-15)12-17(19-20)14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3

InChI Key

ZPDSCMQRJLPXDN-UHFFFAOYSA-N

SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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